molecular formula C22H23ClN4O6S B2970097 N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1215405-19-8

N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2970097
CAS RN: 1215405-19-8
M. Wt: 506.96
InChI Key: QCSDLQQRADNHRQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H23ClN4O6S and its molecular weight is 506.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, which share a structural similarity with the compound of interest, explored their anticancer and antiangiogenic effects. These derivatives were found to significantly reduce tumor volume, inhibit tumor cell proliferation, and exhibit strong antiangiogenic effects in a mouse model, suggesting potential applications in anticancer therapy (Chandrappa et al., 2010)

Antidepressant and Antianxiety Activities

Another research investigated novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally related to the compound . These compounds demonstrated significant antidepressant and antianxiety activities in animal models, indicating their potential in the development of new treatments for mental health disorders (Kumar et al., 2017).

Antibacterial Properties

Research on novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, which are comparable to the discussed compound, revealed moderate activity against Bacillus Subtilis and Escherichia Coli. This suggests their utility as leads for developing new antibacterial agents (Deshmukh et al., 2017).

Synthesis and Molecular Docking for Antimicrobial and Anticancer Activities

A study on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlighted their significant antimicrobial activity and potential as anticancer agents. Molecular docking studies supported these findings, suggesting these compounds could serve as leads for drug development (Mehta et al., 2019).

Antinociceptive and Anti-inflammatory Properties

Research into thiazolopyrimidine derivatives, structurally related to the compound , demonstrated significant antinociceptive and anti-inflammatory activities, with potential applications in pain and inflammation management (Selvam et al., 2012).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S.C2H2O4/c21-15-3-1-4-16(11-15)22-19(26)12-24-6-8-25(9-7-24)13-20-23-17(14-28-20)18-5-2-10-27-18;3-1(4)2(5)6/h1-5,10-11,14H,6-9,12-13H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSDLQQRADNHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NC4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

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